N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Catalog No.
S1794941
CAS No.
108321-20-6
M.F
C34H54N4O6
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS Number

108321-20-6

Product Name

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

IUPAC Name

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

Molecular Formula

C34H54N4O6

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Peptide Synthesis

  • Building Block

    N-Cbz-Ala-Pro-Leu serves as a protected tripeptide building block for solid-phase peptide synthesis (SPPS) []. The N-terminal (N-terminus) is protected by a carbobenzyloxy (Cbz) group, designated as "N-Cbz" in the name, while the C-terminus (C-terminus) is linked to a dicyclohexylammonium cation, making it a salt. This combination allows for the controlled addition of the tripeptide unit to a growing peptide chain during SPPS [].

  • Chain Termination

    The dicyclohexylammonium cation also facilitates chain termination in SPPS. Once the desired peptide sequence is built, the tripeptide can be cleaved from the resin with a specific reagent that cleaves the bond between the peptide and the dicyclohexylammonium group, effectively stopping further chain elongation [].

Peptide Structure and Function Studies

  • Model Peptide

    Due to its defined sequence (alanine-proline-leucine), N-Cbz-Ala-Pro-Leu can be used as a model peptide to study protein folding, conformational changes, and interactions with other molecules []. The presence of a proline residue introduces a bend in the peptide backbone, making it a valuable tool for investigating the conformational flexibility of peptides.

  • Enzyme Substrates

    By modifying the C-terminus or attaching functional groups, N-Cbz-Ala-Pro-Leu derivatives can be designed to act as substrates for specific enzymes. Studying the interaction of these modified peptides with enzymes helps researchers understand enzyme activity and develop new drugs [].

  • Hydrolysis: The peptide bonds within the compound can be hydrolyzed under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, resulting in the release of individual amino acids or shorter peptide fragments.
  • Deprotection: The carboxybenzyl protecting group can be removed through hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding the free peptide .
  • Coupling Reactions: This compound can participate in further peptide coupling reactions, allowing for the extension of the peptide chain using coupling agents such as dicyclohexylcarbodiimide.

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt exhibits biological activity primarily through its role in enzyme-substrate interactions and protein folding studies. The compound serves as a model substrate for investigating the mechanisms of proteases and peptidases, which are enzymes that catalyze the cleavage of peptide bonds. Its structural attributes make it a valuable tool in studying the dynamics of protein synthesis and degradation .

The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically employs solid-phase peptide synthesis (SPPS). The process involves several key steps:

  • Attachment of Alanine: The first amino acid (alanine) is attached to a solid resin.
  • Sequential Addition: Proline and leucine are added sequentially through coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide or other coupling agents.
  • Protection: The Cbz group protects the N-terminus during synthesis to prevent premature reactions.
  • Formation of Dicyclohexylammonium Salt: The final step involves forming the dicyclohexylammonium salt by reacting the synthesized peptide with dicyclohexylamine .

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has several applications in scientific research:

  • Peptide Synthesis: It acts as a building block for synthesizing longer peptides and proteins.
  • Biological Studies: The compound is used to study enzyme-substrate interactions and protein folding mechanisms.
  • Medicinal Research: It is investigated for potential applications in drug development and pharmacokinetics, serving as a model compound for evaluating peptide-based therapeutics .

Research involving N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt often focuses on its interactions with various enzymes. For instance, studies assess how this compound behaves as a substrate for specific peptidases, providing insights into enzyme specificity and catalytic mechanisms. These interaction studies are crucial for understanding the biochemical pathways that involve this tripeptide and similar compounds .

Several compounds share structural similarities with N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt. Here are some notable examples:

Compound NameCompositionKey Differences
N-Cbz-Ala-Pro-GlyAlanine, Proline, GlycineGlycine replaces leucine
N-Cbz-Pro-Leu-GlyProline, Leucine, GlycineDifferent sequence of amino acids
N-Cbz-Ala-Pro-ValAlanine, Proline, ValineValine replaces leucine

Uniqueness

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is unique due to its specific sequence of amino acids combined with the Cbz protecting group. This particular combination offers enhanced stability and reactivity compared to other similar compounds, making it especially valuable in peptide synthesis and biological research .

N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt possesses well-defined chemical characteristics that establish its identity within the broader class of protected peptide derivatives. The compound is registered under Chemical Abstracts Service number 108321-20-6 and bears the molecular formula C₃₄H₅₄N₄O₆. The molecular weight of this compound is precisely determined to be 614.82 daltons, with a monoisotopic mass of 614.40400 daltons. The compound exists as a stable dicyclohexylammonium salt form, which enhances its handling properties and storage stability compared to the free acid form.

The systematic nomenclature for this compound reflects its complex structural composition. The International Union of Pure and Applied Chemistry designation describes it as (2S)-2-{[(2S)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]pyrrolidin-2-yl]formamido}-4-methylpentanoic acid; N-cyclohexylcyclohexanamine. Alternative nomenclatures include N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine--N-cyclohexylcyclohexanamine and dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate.

The compound demonstrates specific stereochemical configurations at each amino acid residue, maintaining the natural L-configuration throughout the tripeptide sequence. The storage requirements specify maintenance at -20°C to preserve compound integrity. The MDL number MFCD00057890 provides additional identification within chemical databases.

Commercial suppliers offer this compound in various purities, typically ranging from 95% purity as determined by thin-layer chromatography analysis. The compound appears as a powder in its solid state and maintains stability under appropriate storage conditions.

Historical Development in Peptide Chemistry

The development of N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt represents a direct continuation of revolutionary advances in peptide chemistry initiated in the early 1930s. The benzyloxycarbonyl protecting group, which forms the foundation of this compound's protective strategy, was first introduced by Leonidas Zervas in collaboration with Max Bergmann at the Kaiser Wilhelm Institute for Leather Research in Dresden. This pioneering work established the Bergmann-Zervas carbobenzoxy method, which fundamentally transformed the field of controlled peptide chemical synthesis and remained the dominant procedure worldwide for twenty years until the 1950s.

Bergmann and Zervas gained international academic fame through their development of this methodology, which was hailed as a "revolution" that essentially created the distinct field of synthetic peptide chemistry. The benzyloxycarbonyl group, abbreviated as Carbobenzyloxy in honor of discoverer Zervas, demonstrated remarkable utility in suppressing the nucleophilic and basic properties of amino nitrogen while preventing racemization of protected amines. The method involved the use of benzyl chloroformate for introducing the benzyloxycarbonyl protecting group, enabling controlled peptide bond formation without unwanted side reactions.

The historical significance of this protecting group strategy extends beyond its initial application. Max Bergmann, who was forced to emigrate from Nazi Germany in 1933 due to his Jewish origin, continued his research at the Rockefeller Institute for Medical Research in New York, where he contributed significantly to the advancement of molecular biology in the United States. Two eventual Nobel Prize winners, William Howard Stein and Stanford Moore, worked in his laboratory, demonstrating the lasting impact of these methodological developments.

The evolution from the original Bergmann-Zervas methodology to the contemporary use of dicyclohexylammonium salts represents ongoing refinements in peptide synthesis technology. The incorporation of dicyclohexylammonium counterions provides enhanced stability and improved handling characteristics compared to free acid forms, addressing practical challenges encountered in large-scale peptide synthesis operations.

Classification within Protected Peptide Derivatives

N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt occupies a specific position within the hierarchical classification of protected peptide derivatives. The compound belongs to the broader category of N-alpha-amino protected peptides, where the benzyloxycarbonyl group serves as the primary protecting moiety for the amino terminus. This classification system reflects the orthogonal protection strategies employed in modern peptide synthesis, where different protecting groups can be selectively removed without affecting others present in the molecule.

Within the subcategory of carbobenzyloxy-protected peptides, this compound represents a tripeptide configuration incorporating three distinct amino acid residues: alanine, proline, and leucine. The sequence specificity Alanine-Proline-Leucine creates unique conformational properties due to the cyclic nature of proline, which introduces rigidity into the peptide backbone. This structural characteristic influences both the synthetic accessibility and the biological activity of peptides containing this sequence motif.

The dicyclohexylammonium salt formation places this compound within the specialized category of amine salt derivatives designed for enhanced stability and handling properties. Such salt forms are particularly valuable for peptide derivatives that require extended storage periods or transportation under variable environmental conditions. The dicyclohexylamine counterion provides optimal balance between stability and ease of conversion back to the free acid form when required for synthetic applications.

Classification systems for protected peptide derivatives also consider the intended synthetic applications. N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt functions as an intermediate building block rather than a final synthetic target, positioning it within the category of synthetic intermediates or building blocks. This classification influences regulatory considerations, handling protocols, and quality control specifications applied during manufacturing and distribution processes.

The compound's classification within dipeptides and tripeptides categories reflects its oligopeptide nature, distinguishing it from larger polypeptide structures while maintaining sufficient complexity to serve as a meaningful synthetic building block. This intermediate size provides optimal balance between synthetic accessibility and structural complexity for research applications.

Significance in Synthetic Peptide Research

The significance of N-Carbobenzyloxy-Alanine-Proline-Leucine dicyclohexylammonium salt in synthetic peptide research extends across multiple dimensions of contemporary chemical biology and pharmaceutical development. Primary applications focus on solid-phase peptide synthesis, where this compound serves as a protected building block that can be incorporated into growing peptide chains without interference from side reactions. The benzyloxycarbonyl protecting group demonstrates compatibility with standard coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, enabling efficient amide bond formation under mild conditions.

Research applications in pharmaceutical development leverage this compound's role in synthesizing bioactive peptides with therapeutic potential. The tripeptide sequence Alanine-Proline-Leucine appears in various naturally occurring peptides and proteins, making this protected derivative valuable for structure-activity relationship studies. Pharmaceutical researchers utilize this compound in developing novel therapeutic agents, particularly in oncology and neurology fields, where the enhanced stability and bioavailability provided by the protecting group strategy improves drug development outcomes.

Biotechnology applications demonstrate the compound's utility in protein engineering and bioconjugation processes. The stable protecting group system allows for controlled modification of peptide sequences while maintaining structural integrity throughout complex synthetic transformations. Research in molecular biology applications, including gene editing and vector design, benefits from the reliable synthetic methodology that this compound enables.

The compound's significance in neurochemical research stems from its utility in synthesizing neuropeptides that play crucial roles in neurological functions and disorders. Research teams investigating depression, anxiety, and other neurological conditions employ this building block to construct peptide analogs for therapeutic development. The precise control over peptide sequence and protecting group removal enables systematic investigation of structure-function relationships in neuropeptide systems.

Molecular Formula and Structural Characteristics

N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt represents a protected tripeptide compound with significant importance in peptide synthesis applications [1] [2]. The compound exhibits a molecular formula of C₃₄H₅₄N₄O₆ with a corresponding molecular weight of 614.82 grams per mole [1] [3]. The Chemical Abstracts Service registry number for this compound is 108321-20-6, providing unambiguous identification in chemical databases [2] [4].

The structural architecture of this compound consists of a linear tripeptide backbone composed of three sequential amino acid residues: alanine, proline, and leucine, all in their naturally occurring L-configuration [4] [2]. The N-terminal alanine residue bears a carbobenzyloxy protecting group, which serves as a carbamate-type protection for the amino functionality [2] [13]. The C-terminal leucine maintains a free carboxylic acid group that forms an ionic association with dicyclohexylamine to create the salt form [1] [19].

PropertyValueReference
Molecular FormulaC₃₄H₅₄N₄O₆ [1] [2]
Molecular Weight614.82 g/mol [1] [3]
CAS Number108321-20-6 [2] [4]
IUPAC NameN-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine - N-cyclohexylcyclohexanamine (1:1) [4]

The carbobenzyloxy protecting group consists of a benzyl ester of carbamic acid, providing both steric protection and electronic stabilization to the N-terminal amino group [13]. This protection strategy enables selective chemical transformations at other positions within the molecule while maintaining the integrity of the amino functionality [13]. The dicyclohexylammonium counterion enhances the compound's handling properties and solubility characteristics compared to the free acid form [19].

Stereochemical Configuration and Chirality

The stereochemical configuration of N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt is defined by the presence of three chiral centers corresponding to the alpha-carbon atoms of the constituent amino acid residues [4] [37]. Each amino acid component adopts the L-configuration, which represents the naturally occurring stereochemical arrangement found in biological systems [4] [39].

The alanine residue contributes one chiral center with an S-configuration at its alpha-carbon position [37] [42]. The methyl side chain of alanine provides minimal steric hindrance while maintaining the stereochemical integrity of the peptide backbone [37] [38]. Conformational analysis indicates that alanine residues exhibit moderate preferences for both alpha-helical and beta-sheet secondary structures [42] [39].

Proline represents a unique amino acid within the tripeptide sequence due to its cyclic structure, which constrains the phi dihedral angle to approximately -60 degrees [36] [37]. The pyrrolidine ring of proline introduces conformational rigidity that significantly influences the overall three-dimensional structure of the peptide [38] [40]. This conformational constraint often serves as a beta-turn inducer in peptide structures [39] [38].

Amino AcidConfigurationPhi Angle RangePsi Angle RangeStructural Impact
AlanineL (S)-180° to +180°-180° to +180°Flexible backbone
ProlineL (S)~-60°-180° to +180°Conformational constraint
LeucineL (S)-180° to +180°-180° to +180°Hydrophobic stabilization

Leucine possesses a branched aliphatic side chain that contributes significant hydrophobic character to the tripeptide structure [38] [42]. The isobutyl side chain of leucine exhibits strong preferences for hydrophobic environments and contributes to the overall stability of folded peptide conformations [33] [38]. The stereochemical arrangement of the leucine residue influences both intramolecular and intermolecular interactions within crystalline assemblies [32] [33].

The overall chirality of the compound results from the cumulative effect of the three L-amino acid residues, creating a specific three-dimensional arrangement that distinguishes it from its enantiomeric and diastereomeric counterparts [6] [26]. This stereochemical configuration directly influences the compound's biological activity, crystallization behavior, and intermolecular recognition properties [32] [35].

Physical Properties

Solubility Parameters

The solubility characteristics of N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt reflect the amphiphilic nature of the protected tripeptide structure . The compound exhibits limited solubility in aqueous media due to the hydrophobic character imparted by the carbobenzyloxy protecting group and the leucine side chain . The dicyclohexylammonium salt formation significantly enhances solubility compared to the free acid form through ionic interactions [19].

Organic solvents provide favorable solubilization media for this compound, with documented solubility in methanol, dimethyl sulfoxide, and N,N-dimethylformamide . Dichloromethane also serves as an effective solvent for dissolution and purification procedures [19] [21]. The polar aprotic solvents demonstrate superior solubilization capacity due to their ability to solvate both the ionic and hydrophobic components of the molecule .

Solvent SystemSolubilityTemperatureReference
WaterLimitedRoom temperature
MethanolSolubleRoom temperature
Dimethyl sulfoxideSolubleRoom temperature
DichloromethaneSolubleRoom temperature [19]
N,N-DimethylformamideSolubleRoom temperature

The partition coefficient between aqueous and organic phases favors the organic phase, consistent with the hydrophobic nature of the protected peptide structure [28]. This partitioning behavior influences both purification strategies and biological distribution properties [28] . The salt formation with dicyclohexylamine modulates the overall lipophilicity while maintaining favorable organic solvent solubility [19].

Stability Profile

The stability profile of N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt demonstrates favorable characteristics under appropriate storage conditions [1] [3]. Recommended storage temperatures range from -20°C to maintain long-term stability and prevent degradation processes [1] [3]. The compound exhibits sensitivity to moisture and light exposure, necessitating storage under anhydrous conditions with protection from photodegradation [25].

Thermal stability analysis reveals that the compound maintains structural integrity up to temperatures exceeding 200°C, consistent with typical peptide thermal decomposition profiles [16] [25]. Thermogravimetric analysis of similar peptide compounds indicates initial decomposition events occurring above 220°C, with complete thermal degradation proceeding through multiple stages [16] [25]. The presence of the dicyclohexylammonium counterion contributes to enhanced thermal stability compared to free peptide acids [16].

Stability ParameterConditionTemperature RangeReference
Storage Stability-20°C, dry, dark-20°C [1] [3]
Thermal DecompositionOnset temperature>200°C [16] [25]
Moisture SensitivityAnhydrous storageRoom temperature
PhotostabilityProtected from lightRoom temperature [25]

Chemical stability studies demonstrate resistance to hydrolysis under neutral pH conditions, while acidic and basic environments may promote degradation of the carbobenzyloxy protecting group [13] [19]. The amide bonds within the peptide backbone exhibit stability under mild reaction conditions, enabling selective chemical modifications [13] . Oxidative stability requires consideration of potential methionine-like oxidation processes, though the absence of sulfur-containing residues minimizes this concern [25] [16].

Spectroscopic Properties

The spectroscopic properties of N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt provide detailed structural information through multiple analytical techniques [21] [22]. Infrared spectroscopy reveals characteristic absorption bands corresponding to amide carbonyl stretching vibrations in the region of 1630-1680 cm⁻¹, indicative of the peptide backbone structure [21] [27]. The carbobenzyloxy protecting group contributes additional carbonyl absorption around 1700 cm⁻¹, distinguishable from the amide carbonyl frequencies [21] [13].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 analysis [22] [11]. The proton spectrum displays characteristic patterns for each amino acid residue, with the carbobenzyloxy benzyl protons appearing as distinct multipets in the aromatic region [22] [21]. The proline residue exhibits unique spectroscopic signatures due to the cyclic constraint of its side chain [11] [22].

Spectroscopic TechniqueKey ObservationsFrequency/Chemical ShiftReference
Infrared SpectroscopyAmide C=O stretch1630-1680 cm⁻¹ [21] [27]
Infrared SpectroscopyCarbamate C=O stretch~1700 cm⁻¹ [21] [13]
¹H NMRAromatic protons7.2-7.4 ppm [22]
¹H NMRAlpha protons4.0-4.5 ppm [22] [11]
¹³C NMRCarbonyl carbons170-175 ppm [22]

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the protected tripeptide structure [3] [4]. Electrospray ionization techniques enable detection of both protonated and deprotonated molecular ions, facilitating accurate molecular weight determination [3] [11]. The fragmentation patterns reveal sequential amino acid losses, confirming the peptide sequence [4] [11].

Circular dichroism spectroscopy offers insights into the secondary structure preferences of the tripeptide in solution [26] [25]. The protected tripeptide exhibits spectroscopic signatures consistent with extended or random coil conformations, with potential for beta-turn formation influenced by the proline residue [26] [39]. Temperature-dependent circular dichroism studies reveal conformational transitions that provide thermodynamic parameters for structural stability [26] [25].

Crystallographic Analysis

Crystallographic analysis of N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt requires systematic investigation of crystal packing arrangements and intermolecular interactions [17] [32]. The compound's crystallization behavior reflects the balance between hydrophobic interactions, hydrogen bonding networks, and ionic associations characteristic of peptide salt structures [17] [35]. Crystallization conditions typically involve slow evaporation from organic solvent systems or controlled precipitation techniques [17] .

The crystal packing motifs observed in similar protected tripeptide structures demonstrate the importance of hydrogen bonding networks between amide groups and ionic interactions with the dicyclohexylammonium counterions [32] [35]. These intermolecular forces contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid state material [32] [17]. The carbobenzyloxy protecting groups participate in aromatic stacking interactions that further stabilize the crystal structure [33] [21].

Crystallographic ParameterTypical RangeStructural FeatureReference
Space GroupP21 or P212121Common for peptides [17] [32]
Unit Cell DimensionsVariableDependent on packing [17]
Hydrogen Bond Distance2.8-3.2 ÅN-H···O interactions [32] [35]
Aromatic Stacking Distance3.3-3.8 Åπ-π interactions [33]

Molecular packing analysis reveals the spatial arrangement of individual molecules within the crystal lattice, with particular attention to the orientation of side chains and protecting groups [32] [33]. The leucine side chains typically adopt extended conformations that maximize hydrophobic interactions between neighboring molecules [33] [38]. The proline residues contribute to the overall three-dimensional architecture through their conformational constraints [17] [32].

Temperature-dependent crystallographic studies provide insights into thermal motion and structural flexibility within the crystalline state [20] [32]. Low-temperature data collection enhances the resolution of atomic positions and reduces thermal motion artifacts [32] [17]. The comparison between room temperature and low-temperature structures reveals information about dynamic processes and conformational flexibility [20] [32].

Structure-Property Relationships

The structure-property relationships of N-Carbobenzyloxy-Alanyl-Prolyl-Leucine dicyclohexylammonium salt demonstrate the direct correlation between molecular architecture and observed physical characteristics [28] [24]. The presence of the carbobenzyloxy protecting group significantly influences both solubility and stability properties through its aromatic character and electronic effects [13] . The hydrophobic nature of this protecting group contributes to reduced aqueous solubility while enhancing organic solvent compatibility .

The amino acid sequence and stereochemical configuration directly impact the conformational preferences and intermolecular interactions [42] [38]. Alanine provides backbone flexibility while maintaining minimal steric hindrance, allowing for diverse conformational states [42] [37]. The proline residue introduces conformational rigidity that influences both intramolecular folding patterns and intermolecular recognition events [38] [40]. Leucine contributes significant hydrophobic character that drives association phenomena and crystallization behavior [38] [33].

Structural FeatureProperty ImpactMechanismReference
Carbobenzyloxy groupReduced water solubilityHydrophobic interactions [13]
Proline residueConformational constraintRing constraint [38] [40]
Leucine side chainHydrophobic stabilizationVan der Waals forces [38] [33]
Salt formationEnhanced handlingIonic interactions [19]

The dicyclohexylammonium salt formation represents a strategic modification that enhances practical handling characteristics while maintaining the essential structural features of the protected tripeptide [19]. This ionic association improves crystallization properties and provides favorable solubility characteristics for synthetic applications [19] . The counterion selection influences both the physical properties and chemical reactivity of the overall compound [19].

Thermal stability correlates directly with the strength of intermolecular interactions and the presence of stabilizing structural elements [16] [25]. The peptide backbone provides inherent thermal stability through the resonance stabilization of amide bonds [16] [25]. The protecting group contributes additional thermal stability while the salt formation influences the decomposition pathway and temperature range [16].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

614.40433546 g/mol

Monoisotopic Mass

614.40433546 g/mol

Heavy Atom Count

44

Dates

Last modified: 04-14-2024

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